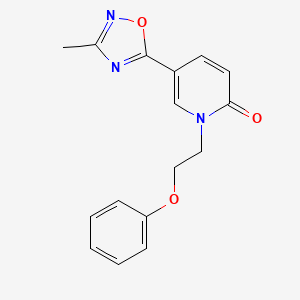

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-12-17-16(22-18-12)13-7-8-15(20)19(11-13)9-10-21-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMOETVVMYEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized via a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an acyl chloride.

Introduction of the Phenoxyethyl Group: This step often involves a nucleophilic substitution reaction where the pyridinone is reacted with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioisosteric properties.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring can mimic certain biological functionalities, allowing the compound to bind to biological targets effectively.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the oxadiazole ring, pyridinone core, or N1 side chain. These variations influence physicochemical properties and biological activity.

Physicochemical and ADME Properties

- Melting Points : Correlate with crystallinity; the target compound likely has a lower mp (~100–120°C) than the 4-methylphenyl analog (mp: 202–204°C) due to reduced symmetry .

- Solubility: The phenoxyethyl chain in the target compound may confer better solubility in polar solvents compared to bromobenzyl or trifluoromethoxy-substituted analogs .

- Metabolic Stability : The 3-methyl group on the oxadiazole ring reduces susceptibility to oxidative metabolism compared to unsubstituted oxadiazoles .

Biological Activity

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-phenoxyethyl)pyridin-2(1H)-one is a derivative of pyridine and oxadiazole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure

The molecular formula of the compound is , and its structure features a pyridinone core linked to an oxadiazole moiety and a phenoxyethyl group. The presence of these functional groups is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, one method includes the coupling of 5-(3-methyl-1,2,4-oxadiazol-5-yl) derivatives with phenoxyethylamine under controlled conditions to yield the desired product with moderate to high yields. The purification often involves chromatographic techniques.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) demonstrated that derivatives of 1,3,4-oxadiazole possess antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .

Anticancer Activity

Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Study:

In a study by Paruch et al. (2020), a series of oxadiazole derivatives were tested against several cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The most active compound exhibited an IC50 value of 10 µM against HCT116 cells, suggesting significant cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Oxadiazole Ring: The position and nature of substituents on the oxadiazole ring affect both antimicrobial and anticancer properties.

- Pyridinone Core: Alterations in the pyridinone structure can enhance binding affinity to biological targets.

- Phenoxyethyl Group: Variations in this group may modulate lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Synthesis : Optimize routes using esterification or alkylation reactions, as demonstrated for structurally similar heterocycles (e.g., pyrazoles and oxadiazoles). For example, multi-step protocols involving coupling of phenoxyethyl groups with oxadiazole precursors under controlled temperatures (70–90°C) and inert atmospheres .

- Characterization : Employ HPLC for purity assessment (>98%), FTIR for functional group verification (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹), and NMR (¹H/¹³C) to confirm substituent positions. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities, as seen in triazolopyridine analogs .

Q. How can solubility and stability be evaluated under laboratory conditions?

- Solubility : Test in polar (DMSO, methanol) and non-polar (hexane) solvents via saturation shake-flask method. For aqueous solubility, use phosphate-buffered saline (pH 7.4) with sonication .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Oxadiazole rings may hydrolyze under acidic conditions, necessitating pH-controlled formulations .

Q. What spectroscopic techniques are critical for structural validation?

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- UV-Vis : Identify π→π* transitions in the pyridinone and oxadiazole moieties (λmax ~250–300 nm) .

Advanced Research Questions

Q. How to design experiments to assess biological activity while minimizing confounding variables?

- In vitro assays : Use randomized block designs with split-plot arrangements (e.g., varying concentrations, cell lines, and incubation times) to isolate compound-specific effects. Include positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) .

- Dose-response curves : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Account for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

Q. How to resolve contradictory data in pharmacological studies (e.g., inconsistent IC₅₀ values)?

- Methodological audit : Verify assay conditions (e.g., ATP concentrations in kinase assays, which compete with ATP-binding compounds).

- Batch variability : Analyze synthetic intermediates (e.g., via LC-MS) to rule out impurities. Reproduce results across independent labs using standardized protocols .

Q. What strategies optimize bioavailability in preclinical models?

- Lipophilicity tuning : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the phenoxyethyl chain to improve LogP (target range: 2–3).

- Prodrug approaches : Mask polar functionalities (e.g., ester prodrugs of pyridinone) for enhanced membrane permeability .

Q. How to evaluate environmental impact and degradation pathways?

- Fate studies : Use LC-MS/MS to track abiotic degradation products in simulated environmental matrices (soil/water). Oxadiazole rings may hydrolyze to carboxylic acids under UV exposure .

- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines. Correlate results with quantitative structure-activity relationship (QSAR) models .

Methodological Challenges and Solutions

Handling reactive intermediates during synthesis

- Challenge : Oxadiazole precursors (e.g., 3-methyl-1,2,4-oxadiazole-5-carboxylic acid) may decompose under high heat.

- Solution : Use low-temperature coupling agents (e.g., EDC/HOBt) and monitor reactions in real-time via inline FTIR .

Interpreting complex NMR spectra due to tautomerism

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.